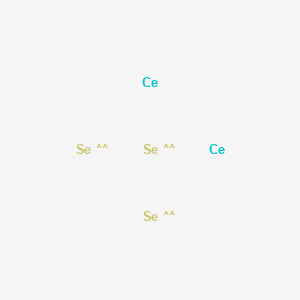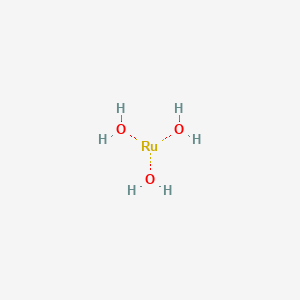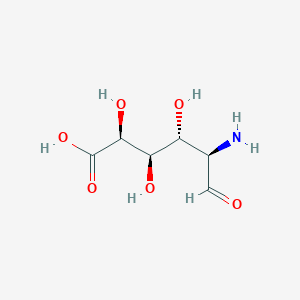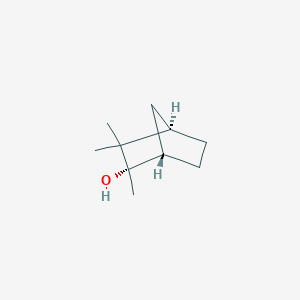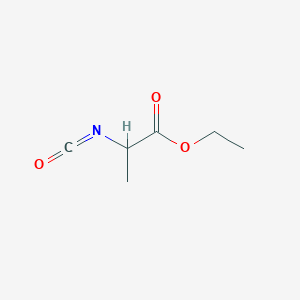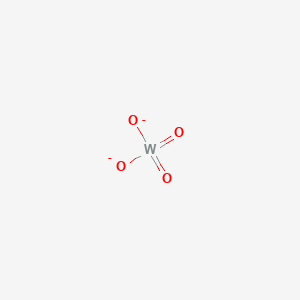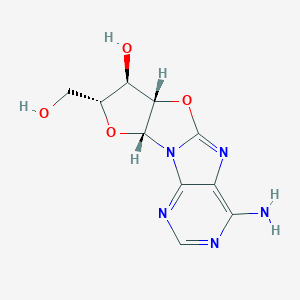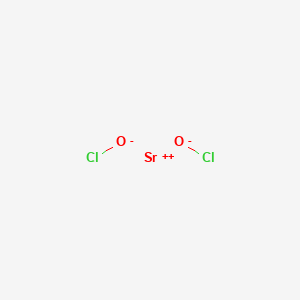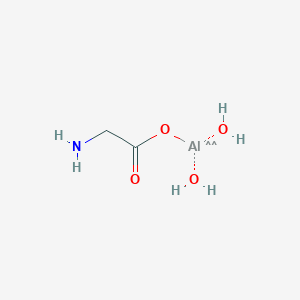
Dihydroxyaluminum aminoacetate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of dihydroxyaluminum aminoacetate has been explored in research studies, focusing on understanding the chemical pathways and conditions favorable for its formation. Although specific synthesis pathways are not detailed in the available literature, the compound's production typically involves reactions of aluminum compounds with aminoacetic acid under controlled conditions.
Molecular Structure Analysis
While specific analyses of the molecular structure of dihydroxyaluminum aminoacetate are not detailed in the provided research, molecular structure analysis typically involves examining the arrangement of atoms within the compound and how this structure influences its chemical behavior and interactions.
Chemical Reactions and Properties
Dihydroxyaluminum aminoacetate engages in neutralization reactions when dissolved in acid. Studies have shown that the acid dissolution process of dihydroxyaluminum aminoacetate has been studied by monitoring the appearance of aluminum ion and aminoacetic acid in the reaction medium, indicating its role in neutralization processes (Kokot, 1989).
Physical Properties Analysis
Applications De Recherche Scientifique
Antacid in Medicine
- Field : Pharmacology
- Application : Dihydroxyaluminum aminoacetate is used as an antacid . Antacids are substances that neutralize stomach acidity and are used to relieve heartburn, indigestion, or an upset stomach .
- Method of Application : It is often formulated into oral medications. The compound neutralizes gastric acid and maintains the stomach pH at around 3.5 to 4.2 .
- Results : The use of this compound as an antacid can help alleviate symptoms associated with excess stomach acid, such as heartburn and indigestion .
Ingredient in Skincare Products
- Field : Dermatology
- Method of Application : It is mixed into the product formulation and applied topically .
- Results : The specific outcomes of its use in skincare products are not well-documented .
Component in Pharmaceutical Preparations
- Field : Pharmaceutical Technology
- Application : Dihydroxyaluminum aminoacetate is used as an inactive ingredient in certain pharmaceutical preparations, such as the Lidocaine Patch 5% .
- Method of Application : It is incorporated into the adhesive material of the patch, which is then applied to the skin .
- Results : The patch delivers lidocaine, a local anesthetic, to the skin to produce an analgesic effect .
Buffering Agent for Gastric Mucosal Protection
- Field : Gastroenterology
- Application : Dihydroxyaluminum aminoacetate is used as a buffering agent for gastric mucosal protection .
- Method of Application : It is typically administered orally, often in the form of a suspension .
- Results : The compound can help protect the gastric mucosa, potentially reducing the risk of gastric ulcers and other gastrointestinal issues .
Cross-Linking Agent
- Field : Material Science
- Application : Dihydroxyaluminum aminoacetate can act as a cross-linking agent .
- Method of Application : The specific methods of application can vary depending on the material and the desired properties .
- Results : Cross-linking can enhance the properties of a material, such as its strength, stability, and resistance to environmental factors .
Excipient in Pharmaceutical Formulations
- Field : Pharmaceutical Technology
- Application : Dihydroxyaluminum aminoacetate is used as an excipient in certain pharmaceutical formulations .
- Method of Application : It is incorporated into the formulation of the pharmaceutical product .
- Results : As an excipient, it can improve the properties of the pharmaceutical product, such as its stability, bioavailability, or ease of administration .
Buffering Agent in Magma
- Field : Pharmaceutical Technology
- Application : Dihydroxyaluminum Aminoacetate is used as a buffering agent in magma .
- Method of Application : It is typically administered orally, often in the form of a suspension .
- Results : The compound can help maintain the pH of the magma, potentially improving its stability and effectiveness .
Bacteriophage Treatment
- Field : Microbiology
- Application : There is some indication that Dihydroxyaluminum Aminoacetate may be used in bacteriophage treatment .
- Method of Application : The specific methods of application can vary depending on the context and specific use case .
- Results : Bacteriophages are increasingly considered an alternative to antibiotics for the treatment of bacterial infections .
Propriétés
InChI |
InChI=1S/C2H5NO2.Al.2H2O/c3-1-2(4)5;;;/h1,3H2,(H,4,5);;2*1H2/q;+1;;/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNPZEHAODHBPZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O[Al])N.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8AlNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51484-68-5 (proacid), 13682-92-3 (Parent) | |
| Record name | Dihydroxyaluminum aminoacetate anhydrous [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prodexin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051484685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3044546 | |
| Record name | Dihydroxyaluminium glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroxyaluminium glycinate | |
CAS RN |
13682-92-3, 41354-48-7, 51484-68-5 | |
| Record name | Dihydroxyaluminum aminoacetate anhydrous [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroxyaluminum aminoacetate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041354487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prodexin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051484685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroxyaluminium glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydroxyaluminium glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aluminum, (glycinato-N,O)dihydroxy-, hydrate, (T-4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aluminium Glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



